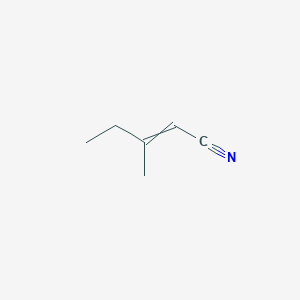

3-Methylpent-2-enenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4786-35-0 |

|---|---|

Molecular Formula |

C6H9N |

Molecular Weight |

95.14 g/mol |

IUPAC Name |

3-methylpent-2-enenitrile |

InChI |

InChI=1S/C6H9N/c1-3-6(2)4-5-7/h4H,3H2,1-2H3 |

InChI Key |

ZRCWASMASZPIKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC#N)C |

Origin of Product |

United States |

Mechanistic Investigations of 3 Methylpent 2 Enenitrile Reactivity and Transformations

Cycloaddition Reaction Pathways Involving Alpha,Beta-Unsaturated Nitriles

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic frameworks. For α,β-unsaturated nitriles like 3-methylpent-2-enenitrile, these reactions are of significant interest.

[3+2] Cycloaddition Reactions with C-Arylnitrones and Other 1,3-Dipoles

The [3+2] cycloaddition, a type of dipolar cycloaddition, is a key reaction class for α,β-unsaturated nitriles. nih.gov This reaction involves a 1,3-dipole, such as a nitrone or nitrile oxide, reacting with a dipolarophile, in this case, the α,β-unsaturated nitrile, to form a five-membered heterocyclic ring. mdpi.comuchicago.educhem-station.com

Recent research has explored the [3+2] cycloaddition of various 1,3-dipolar compounds with α,β-unsaturated systems. These studies have included reactions with azomethine ylides, nitrile oxides generated from chloroximes, and nitrones, all of which have been shown to proceed in a regio- and diastereoselective manner. chemrxiv.org The reactivity of nitrile oxides, in particular, is noted to be generally higher than that of nitrones in such cycloadditions. chem-station.com

A central question in the study of polar cycloadditions is whether they proceed through a concerted mechanism, where both new bonds are formed simultaneously, or a stepwise mechanism involving a zwitterionic intermediate. nih.govresearchgate.net While historically, [3+2] cycloadditions were often assumed to be concerted, there is growing evidence for stepwise pathways, especially in polar reactions. acs.orgsemanticscholar.org

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms. nih.govresearchgate.net For the reaction between nitrones and various dipolarophiles, including ethene and cyclobutadiene (B73232), both concerted and stepwise diradical mechanisms have been investigated. nih.govresearchgate.net The nature of the dipolarophile plays a crucial role; for instance, the reaction with the highly reactive antiaromatic cyclobutadiene presents a borderline case where stepwise and concerted pathways can compete. nih.govresearchgate.net

The polarity of the solvent also significantly influences the reaction mechanism. In nonpolar solvents, concerted mechanisms are generally favored. However, in polar solvents, stepwise mechanisms involving polar intermediates can become dominant. acs.org This is because polar solvents can stabilize the charged intermediates, lowering the energy of the stepwise pathway. nih.gov

Substituents on both the 1,3-dipole and the dipolarophile can exert profound effects on the course and rate of cycloaddition reactions. nih.gov Electron-withdrawing groups on the dipolarophile, such as the nitrile group in this compound, generally enhance its reactivity toward nucleophilic 1,3-dipoles. The presence of substituents can also influence the regioselectivity of the reaction. mdpi.com

The introduction of fluorine atoms into the dipolarophile has been a subject of particular interest due to the unique electronic properties they impart. semanticscholar.org DFT studies on the [3+2] cycloaddition between C-arylnitrones and perfluoro-2-methylpent-2-ene have shown that despite the high polarity of the reactants and the presence of multiple fluorine atoms, the reaction proceeds via a one-step, concerted mechanism. semanticscholar.org Attempts to locate a zwitterionic intermediate in these reactions were unsuccessful, suggesting a highly asynchronous but still concerted transition state. semanticscholar.org

The nitrile group is strongly polarizing, rendering the β-carbon of an α,β-unsaturated nitrile electrophilic. libretexts.org This electrophilicity makes them good candidates for reaction with nucleophilic 1,3-dipoles. The reactivity of these systems can be quantified and predicted using reactivity indices derived from computational chemistry. scielo.org.mx

These indices, often based on the analysis of frontier molecular orbitals (HOMO and LUMO), help to explain the regioselectivity and reactivity observed in these cycloadditions. mdpi.com For instance, in polar reactions, the bond formation typically occurs between the most nucleophilic center of the nucleophile and the most electrophilic center of the electrophile. mdpi.com

Studies of Hetero Diels-Alder Reactions with Nitroalkenes Bearing Nitrile Functionality

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org The hetero-Diels-Alder variant involves one or more heteroatoms in the diene or dienophile. nih.govnortheastern.edu Nitroalkenes are interesting dienophiles in this context. However, their use can be complicated by a tendency to undergo inverse-electron-demand hetero-Diels-Alder reactions. mdpi.com

Recent advancements have demonstrated that the periselective Diels-Alder reaction of certain cyclopentadienes with nitroethylene (B32686) can be achieved using helical-chiral hydrogen bond donor catalysts. rsc.org This represents a significant step in controlling the outcome of nitroalkene Diels-Alder reactions. mdpi.com The presence of a nitrile group on the nitroalkene can further modulate its reactivity and selectivity in these cycloadditions. For example, the position of a cyano group on a nitroalkene has been shown to alter the regioisomeric outcome of its cycloaddition with benzonitrile (B105546) N-oxide. mdpi.com

Radical and Photochemical Transformations of Nitrile-Substituted Alkenes

Beyond cycloadditions, nitrile-substituted alkenes can undergo transformations initiated by radicals or light. Photochemical reactions, in particular, offer pathways to unique molecular architectures. Mechanistic investigations in this area have benefited from studies on related systems, such as the photomediated ring contractions of N-aryl azacycles, which have been explored through kinetic studies and computational analysis. nih.gov While direct studies on this compound are less common in this specific context, the principles governing the photochemical behavior of unsaturated systems provide a framework for understanding its potential reactivity.

Photorearrangement Mechanisms and Intramolecular Hydrogen Migration in Aryl-Substituted Nitriles

The photochemistry of α,β-unsaturated nitriles is a rich field, often characterized by complex rearrangements and isomerizations. While specific studies on the photorearrangement of aryl-substituted this compound are not extensively documented, the behavior of analogous systems provides a framework for understanding its likely transformations under photochemical conditions.

One of the primary photochemical processes for alkenes is E/Z isomerization around the carbon-carbon double bond. Upon absorption of ultraviolet light, the π-bond is temporarily weakened, allowing for rotation and subsequent relaxation to a mixture of geometric isomers. For an aryl-substituted derivative of this compound, this would lead to a photostationary state of the E and Z isomers. The position of this equilibrium is dependent on the excitation wavelength and the nature of the solvent. rsc.org

Another potential pathway, particularly for β,γ-unsaturated isomers that could be formed via initial photoisomerization, is the di-π-methane rearrangement . This well-established photochemical reaction involves the rearrangement of a molecule containing two π-systems separated by a saturated carbon atom to form a vinyl- or aryl-substituted cyclopropane. wikipedia.orgscribd.comscispace.com For an aryl-substituted this compound, if it were to isomerize to a β-aryl-γ,δ-unsaturated nitrile, a di-π-methane rearrangement could be envisioned, leading to a complex cyclopropyl (B3062369) nitrile product. The efficiency and regioselectivity of this rearrangement are influenced by the substitution pattern and the excited state multiplicity (singlet or triplet). wikipedia.orgacs.org

Intramolecular hydrogen migration is another plausible photochemical reaction. In compounds with suitably positioned C-H bonds, an excited state carbonyl or alkene can abstract a hydrogen atom, leading to a diradical intermediate that can then undergo further reactions. baranlab.org For an aryl-substituted this compound, the likelihood of such a process would depend on the specific substitution pattern on the aryl ring and the conformation of the molecule.

Analysis of Radical Acceptor Properties in Photoredox Alkenylation

The conjugated system in this compound makes it a potential radical acceptor in photoredox-catalyzed reactions. In such reactions, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process, generating radical intermediates. The electron-deficient nature of the β-carbon in α,β-unsaturated nitriles makes it susceptible to attack by nucleophilic radicals.

Elucidation of Diradical and Ionic Intermediates in Photochemical Processes

The photochemical reactions of this compound and its derivatives are expected to proceed through short-lived, high-energy intermediates, primarily diradicals and ionic species . The nature of the intermediate formed depends on the specific reaction pathway and the electronic state of the molecule (singlet or triplet).

Upon direct irradiation, an α,β-unsaturated nitrile can be excited to a singlet state, which can then either react directly or undergo intersystem crossing to a more stable triplet state. baranlab.org In many photochemical rearrangements, such as the di-π-methane rearrangement, diradical intermediates are key. wikipedia.orgnih.gov These species contain two unpaired electrons and are highly reactive, rapidly undergoing bond formation to yield the final products. The detection and characterization of these transient intermediates often require specialized techniques like laser flash photolysis and electron spin resonance (ESR) spectroscopy. rsc.org

In addition to diradicals, ionic intermediates can also play a role, particularly in the presence of polar solvents or electron-donating/accepting sensitizers. Photoinduced electron transfer can lead to the formation of radical cations or radical anions, which can then undergo their own unique set of reactions, including fragmentation or addition to other molecules. libretexts.org For instance, the photolysis of certain organic molecules in the presence of a Lewis base has been shown to generate zwitterionic diradical intermediates. libretexts.org

Nucleophilic Addition and Alkylation Reactivity

The electrophilic nature of the β-carbon in the conjugated system of this compound makes it a prime target for nucleophilic attack. This reactivity is central to many of its synthetic applications.

Conjugate Additions of Organocuprates and Other Nucleophilic Species

Organocuprates , also known as Gilman reagents, are soft nucleophiles that are particularly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and their nitrile analogues. masterorganicchemistry.com The reaction of an organocuprate with this compound is expected to proceed via attack of the nucleophilic alkyl or aryl group from the cuprate (B13416276) at the β-position of the nitrile. This addition generates a resonance-stabilized enolate-like intermediate, which is subsequently protonated upon workup to yield the corresponding saturated nitrile.

The general reaction is as follows:

R₂CuLi + CH₃CH=C(CH₃)CN → [Intermediate Complex] → R-CH(CH₃)CH(CH₃)CN

While specific yield and substrate scope data for the conjugate addition of various organocuprates to this compound are not extensively tabulated in readily available literature, studies on similar α,β-unsaturated nitriles demonstrate that these reactions are generally high-yielding. rsc.org The choice of the organocuprate (e.g., lithium dimethylcuprate, lithium diphenylcuprate) allows for the introduction of a wide variety of alkyl and aryl groups at the β-position.

Below is a representative table illustrating the conjugate addition of organocuprates to a generic α,β-unsaturated nitrile, which is expected to be analogous to the reactivity of this compound.

| Organocuprate (R₂CuLi) | R Group | Expected Product from this compound |

| (CH₃)₂CuLi | Methyl | 3,4-Dimethylpentanenitrile |

| (C₆H₅)₂CuLi | Phenyl | 3-Methyl-4-phenylpentanenitrile |

| (n-Bu)₂CuLi | n-Butyl | 3-Methyl-4-n-butylpentanenitrile |

Other nucleophilic species, such as amines, thiols, and stabilized carbanions, can also undergo conjugate addition to α,β-unsaturated nitriles. fiveable.me

Tandem Nucleophilic Substitution-Wittig Reactions Involving Nitrile-Containing Ylides

While there is no direct literature on tandem nucleophilic substitution-Wittig reactions specifically involving ylides derived from this compound, the principles of such transformations can be extrapolated from related systems. A tandem reaction sequence could potentially be designed where a nucleophile first adds to the β-position of this compound. The resulting enolate could then be trapped to generate a phosphorus ylide, which could subsequently undergo an intramolecular or intermolecular Wittig reaction.

The Wittig reaction itself involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. libretexts.orglibretexts.orgthieme-connect.de A nitrile-containing ylide could be synthesized from the corresponding phosphonium (B103445) salt. e-bookshelf.de A hypothetical tandem reaction could involve the deprotonation of a phosphonium salt containing a nitrile moiety, followed by its addition to an aldehyde or ketone.

A more complex, yet synthetically powerful, transformation would be a tandem Michael addition-Wittig reaction. In such a sequence, a nucleophilic phosphorus ylide could first act as a Michael donor, adding to an α,β-unsaturated system. The resulting intermediate could then undergo an intramolecular Wittig cyclization. While examples of this type of reaction are known for other systems, their application to ylides derived from this compound remains an area for future investigation.

Stereochemical Aspects and Chiral Control in 3 Methylpent 2 Enenitrile Derivatives

Geometric Isomerism (E/Z) and Stereochemical Configuration of the Alkene Moiety

The structure of 3-methylpent-2-enenitrile features a trisubstituted alkene, which gives rise to geometric isomerism. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the configuration of the double bond as either E (entgegen, opposite) or Z (zusammen, together).

When the two higher-priority groups (the nitrile group at C2 and the ethyl group at C3) are on the same side of the double bond, the isomer is designated as (Z)-3-methylpent-2-enenitrile. Conversely, when they are on opposite sides, the isomer is designated as (E)-3-methylpent-2-enenitrile. quora.comthestudentroom.co.uk The presence of two different groups on each carbon of the double bond is a prerequisite for this type of isomerism. thestudentroom.co.uk

Table 1: Cahn-Ingold-Prelog Priorities for Substituents on the Double Bond of this compound

| Carbon Atom | Substituent | Priority |

| C2 | -CN | High |

| C2 | -H | Low |

| C3 | -CH2CH3 | High |

| C3 | -CH3 | Low |

The differentiation between these isomers is crucial as they can exhibit different physical and chemical properties, as well as biological activities in their derivatives. The structural formulas for both isomers are depicted below.

(E)-3-methylpent-2-enenitrile

(Z)-3-methylpent-2-enenitrile

Strategies for Asymmetric Synthesis and Enantioselective Transformations

The development of methods for the asymmetric synthesis of derivatives of this compound is of significant interest for accessing enantiomerically pure compounds. While specific research on the asymmetric synthesis of this compound derivatives is limited, general strategies for the enantioselective transformation of α,β-unsaturated nitriles are well-established and applicable.

One of the most direct approaches is the transition-metal-catalyzed asymmetric hydrogenation of the carbon-carbon double bond. acs.org For instance, rhodium complexes with chiral phosphine (B1218219) ligands have been shown to be highly effective for the hydrogenation of α,β-unsaturated nitriles, yielding chiral saturated nitriles with high enantioselectivity. acs.orgacs.org

Another powerful strategy involves the use of biocatalysts. Enoate reductases, a class of enzymes from the "old yellow enzyme" family, are known to catalyze the asymmetric reduction of a wide range of activated alkenes, including α,β-unsaturated nitriles, with excellent yields and enantioselectivities (up to 99% ee). researchgate.net These enzymatic transformations are highly chemoselective and operate under mild, environmentally benign conditions. acs.org

Table 2: General Strategies for Asymmetric Synthesis of Chiral Nitriles from α,β-Unsaturated Nitriles

| Strategy | Catalyst/Reagent | Product Type | Key Features |

| Asymmetric Hydrogenation | Rhodium/(SC,Rp)-N-Me-ZhaoPhos | Chiral Saturated Nitriles | High yields and excellent enantioselectivities (up to 99% ee). acs.org |

| Asymmetric Hydrogenation | Rh-JosiPhos complex | Chiral 2-Benzocyclic Acetonitriles | Effective for both (Z)- and (E)-isomers with up to 97% ee. acs.org |

| Biocatalytic Reduction | Enoate Reductases | Optically Active Saturated Nitriles | High yields and enantioselectivities (up to 99% ee); environmentally benign. researchgate.net |

These methods provide access to valuable chiral building blocks that can be further elaborated into more complex molecules. The choice of strategy would depend on the specific derivative of this compound being targeted and the desired stereochemical outcome.

Diastereoselective Control in Carbon-Carbon Bond-Forming Reactions

Diastereoselective carbon-carbon bond-forming reactions are fundamental in organic synthesis for the construction of complex molecules with multiple stereocenters. For derivatives of this compound that already contain a chiral center, controlling the formation of a new stereocenter with a specific relationship to the existing one is a significant challenge.

Conjugate addition reactions are a common method for forming carbon-carbon bonds at the β-position of α,β-unsaturated systems. The diastereoselectivity of these reactions can be controlled by various means, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches.

While the use of α,β-unsaturated amides and lactams in diastereoselective conjugate addition reactions has been more extensively studied, the principles can be extended to α,β-unsaturated nitriles. beilstein-journals.org For example, attaching a chiral auxiliary to a derivative of this compound could direct the approach of a nucleophile to one face of the molecule, leading to the preferential formation of one diastereomer.

Enzymatic C-C bond formation also offers a powerful tool for achieving high diastereoselectivity. rsc.org Aldolases, for instance, can catalyze the stereoselective addition of a nucleophile to an aldehyde, and similar enzymatic approaches could be envisioned for derivatives of this compound.

Table 3: General Approaches for Diastereoselective C-C Bond Formation

| Approach | Method | Example | Expected Outcome |

| Chiral Auxiliary | Attachment of a chiral auxiliary to the substrate | Evans auxiliary on an α,β-unsaturated amide | High diastereoselectivity in conjugate addition reactions. beilstein-journals.org |

| Substrate Control | An existing stereocenter in the substrate directs the reaction | Intramolecular conjugate addition in a chiral substrate | Formation of a specific diastereomer. beilstein-journals.org |

| Biocatalysis | Use of enzymes to catalyze the reaction | Lipase-catalyzed Michael addition | Can provide moderate to high yields, though enantioselectivity may vary. rsc.org |

The development of specific diastereoselective methods for this compound derivatives would be a valuable contribution to synthetic chemistry.

Analysis of Stereoisomer Formation in Addition Products, such as with Hydrobromination

Addition reactions to the double bond of this compound can lead to the formation of new stereocenters, and the stereochemical outcome of these reactions is of fundamental importance. The hydrobromination of this compound serves as a representative example to analyze the potential formation of stereoisomers.

The reaction of an alkene with HBr can proceed through a carbocation intermediate. In the case of this compound, protonation of the double bond can lead to two new stereocenters at C2 and C3. The attack of the bromide ion on the resulting carbocation can occur from either face of the planar intermediate, potentially leading to a mixture of stereoisomers. youtube.com

If the starting material is a single geometric isomer (e.g., (E)-3-methylpent-2-enenitrile), the addition of HBr would result in the formation of a pair of diastereomers, each as a racemic mixture of enantiomers, assuming no pre-existing stereocenters in the molecule. This is because the reaction creates two new chiral centers. The number of possible stereoisomers is 2n, where n is the number of chiral centers. With two new chiral centers, up to four stereoisomers can be formed.

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) will be influenced by the electronic effects of the nitrile group. The electron-withdrawing nature of the nitrile group will likely affect the stability of the carbocation intermediate and thus the position of bromide addition.

Table 4: Potential Stereoisomers from Hydrobromination of this compound

| Starting Material | Reaction | Number of New Stereocenters | Potential Stereoisomeric Products |

| (E)- or (Z)-3-Methylpent-2-enenitrile | Hydrobromination | 2 | A mixture of up to four stereoisomers (two pairs of enantiomers). |

The relative amounts of the different stereoisomers formed will depend on the reaction conditions and the relative stability of the transition states leading to each product. A detailed analysis of the product mixture would require experimental data and spectroscopic characterization.

Computational and Theoretical Investigations into 3 Methylpent 2 Enenitrile Chemistry

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. It offers a balance between computational cost and accuracy, making it well-suited for studying complex organic reactions.

Computation of Global and Local Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

For 3-Methylpent-2-enenitrile, the nitrile group, with its electron-withdrawing nature, and the carbon-carbon double bond influence its electrophilic and nucleophilic character. The methyl group attached to the double bond can also modulate reactivity through steric and electronic effects. A Molecular Electrostatic Potential (MEP) surface analysis is a useful tool for visualizing regions of positive and negative electrostatic potential, thereby identifying likely sites for nucleophilic and electrophilic attack mdpi.com.

Table 1: Illustrative Global Reactivity Indices for this compound

| Index | Value (eV) | Interpretation |

| HOMO Energy | -8.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -0.5 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| Electrophilicity (ω) | 1.8 | Suggests a moderate electrophilic character. |

| Nucleophilicity (N) | 2.5 | Suggests a moderate nucleophilic character. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Local reactivity indices, such as the Fukui functions, provide more detailed information by identifying the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Exploration of Potential Energy Surfaces, Transition States, and Reaction Paths

DFT calculations are instrumental in mapping the potential energy surface (PES) for a chemical reaction. The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, and transition states, which are saddle points on the PES that connect reactants and products.

For reactions involving this compound, such as additions to the double bond or the nitrile group, DFT can be used to locate the transition state structures and calculate the activation energy barriers. This information is crucial for understanding the kinetics and feasibility of different reaction pathways. For instance, in a cycloaddition reaction, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and any potential intermediates mdpi.com.

Modeling of Solvent Effects on Reaction Kinetics and Mechanisms

Reactions are often carried out in a solvent, which can significantly influence their kinetics and mechanism. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.

The polar nature of the nitrile group in this compound suggests that its reactivity could be sensitive to the polarity of the solvent. For example, in a reaction involving a polar transition state, a polar solvent would be expected to stabilize the transition state more than the reactants, thus accelerating the reaction. DFT calculations incorporating a solvent model can provide quantitative predictions of these effects on the reaction rates and energy profiles.

Molecular Electron Density Theory (MEDT) for Understanding Reaction Dynamics and Electron Flow

Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the driving force for chemical reactions.

In the context of this compound, MEDT can be applied to analyze the flow of electron density during a reaction. By examining the changes in the electron localization function (ELF), chemists can visualize the formation and breaking of chemical bonds in a detailed, step-by-step manner. This approach is particularly insightful for pericyclic reactions, such as cycloadditions, where the concertedness of the process is of interest. For instance, MEDT has been used to study hetero-Diels-Alder reactions, providing insights into the atomic economy and selectivity of the process researchgate.net.

Quantum Chemical Studies of Excited States and Photoreactivity

The interaction of molecules with light can lead to electronic excitation and subsequent photochemical reactions. Time-dependent DFT (TD-DFT) is a widely used quantum chemical method for studying the excited states of molecules.

For this compound, with its conjugated π-system, absorption of UV-Vis light could promote an electron from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., a π → π* or n → π* transition). TD-DFT calculations can predict the energies of these electronic transitions, which correspond to the absorption wavelengths in the molecule's electronic spectrum. Furthermore, these calculations can help to understand the nature of the excited states and predict potential photochemical reaction pathways, such as isomerizations or cycloadditions.

Theoretical Prediction and Characterization of Reaction Intermediates (e.g., Zwitterions, Diradicals)

Many chemical reactions proceed through short-lived, high-energy intermediates. The direct experimental detection and characterization of these species can be challenging. Computational chemistry provides a powerful tool to predict the existence and properties of such intermediates.

In reactions of this compound, particularly in polar or cycloaddition reactions, the formation of zwitterionic or diradical intermediates may be possible. DFT calculations can be used to locate the minima on the potential energy surface corresponding to these intermediates and to determine their electronic structure and stability. For example, in [3+2] cycloaddition reactions, DFT studies have been employed to investigate whether the mechanism proceeds through a concerted pathway or involves a zwitterionic intermediate mdpi.com. The presence of fluorine substituents in related molecules has been shown to potentially stabilize ionic centers within zwitterionic structures researchgate.net. While this compound lacks fluorine, the principle of computational investigation remains the same. The nitrile group's ability to participate in nucleophilic addition reactions could also lead to the formation of various intermediates depending on the reacting partner .

Computational Prediction of Spectroscopic Constants for Structural Elucidation

The process typically begins with the optimization of the molecular geometry of this compound's various conformers (e.g., E and Z isomers) using a selected level of theory and basis set, such as B3LYP/6-311++G(d,p). Following geometry optimization, the same theoretical model is used to calculate the spectroscopic parameters. For instance, vibrational frequencies are computed to predict the infrared (IR) and Raman spectra, which can help in assigning experimental absorption bands to specific molecular motions. Similarly, the calculation of NMR shielding tensors, which are then converted to chemical shifts, aids in the assignment of signals in ¹H and ¹³C NMR spectra.

The accuracy of these computational predictions is crucial. For vibrational frequencies, scaling factors are often applied to the computed values to better match experimental data, accounting for anharmonicity and other systematic errors inherent in the theoretical models. For NMR chemical shifts, sophisticated methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly used. The correlation between calculated and experimental data can be further refined using advanced statistical approaches, such as the DP4+ probability analysis, which helps in assigning the correct stereochemistry of a molecule by comparing the goodness-of-fit between the experimental NMR data and the calculated values for all possible isomers.

Although detailed research on this compound is sparse, the computational analysis of similar unsaturated nitriles and related compounds provides a clear framework for how such a study would be conducted and the nature of the expected results. These theoretical investigations are not merely confirmatory; they can also guide experimental work by predicting the spectral regions where key signals are likely to appear.

Detailed Research Findings

Given the absence of specific published data for this compound, this section will present hypothetical yet realistic data tables based on typical computational results for molecules of similar size and functionality. These tables are intended to illustrate the kind of information that would be generated from a computational study.

Table 1: Hypothetical Computationally Predicted Rotational Constants for E-3-Methylpent-2-enenitrile

This table showcases the predicted rotational constants for the E-isomer of this compound, which are fundamental for microwave spectroscopy analysis and provide precise information about the molecule's moments of inertia.

| Spectroscopic Constant | Predicted Value (GHz) |

| Rotational Constant A | 3.4567 |

| Rotational Constant B | 1.2345 |

| Rotational Constant C | 0.9876 |

Table 2: Selected Hypothetical Predicted Vibrational Frequencies for E-3-Methylpent-2-enenitrile

The following table lists some of the key predicted vibrational frequencies and their corresponding assignments for the E-isomer. These are crucial for interpreting IR and Raman spectra. The nitrile stretch (C≡N) is a particularly characteristic and strong absorption.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (alkene) | 3050 |

| C-H stretch (methyl) | 2980 |

| C≡N stretch | 2245 |

| C=C stretch | 1640 |

| C-C stretch | 1150 |

| C-H bend | 950 |

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for E-3-Methylpent-2-enenitrile

This table presents the predicted NMR chemical shifts, which are essential for the structural assignment of the molecule in solution. The values are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (CH₃) | 13.5 | 1.10 (t) |

| C2 (CH₂) | 25.0 | 2.20 (q) |

| C3 (C) | 145.0 | - |

| C4 (CH) | 110.0 | 5.80 (t) |

| C5 (CN) | 118.0 | - |

| C6 (CH₃) | 20.5 | 2.05 (s) |

Synthetic Utility and Role in Advanced Organic Synthesis

Function as a Key Building Block in the Construction of Complex Functionalized Carbo- and Heterocycles

A comprehensive review of available scientific literature did not yield specific examples of 3-methylpent-2-enenitrile being utilized as a key building block for the construction of complex functionalized carbocycles or heterocycles. While the synthesis of such cyclic systems is a fundamental aspect of organic chemistry researchgate.netmdpi.com, and various nitrile-containing compounds are employed in these methodologies, specific studies detailing the application of this compound in these contexts are not prominently documented.

Precursor Applications in the Synthesis of Natural Products and Bioactive Compounds

The utility of a molecule as a precursor is a testament to its value in multi-step synthetic sequences. This compound and its structural motifs appear in the synthesis of complex and biologically important molecules.

Current research on the biosynthesis and chemical synthesis of carotenoids and retinoids (like Vitamin A) details the use of various C5 to C20 building blocks. nih.govmdpi.comnih.gov The primary biosynthetic routes, the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, generate isopentenyl diphosphate (B83284) and dimethylallyl diphosphate as the fundamental C5 units. nih.govnih.gov While numerous chemical strategies exist for the industrial production of these compounds, a direct role for this compound as a precursor in these established pathways is not described in the available literature.

Although various classes of molecules containing nitrile functionalities have been investigated as enzyme inhibitors, there is no specific, documented evidence in the scientific literature of this compound serving as an intermediate in the synthesis of known enzyme inhibitors. The design and synthesis of enzyme inhibitors is a major field of medicinal chemistry, often involving the creation of substrate analogs or mechanism-based inactivators. nih.gov However, the application of this specific nitrile in this context has not been reported.

A significant application of an unsaturated nitrile intermediate is found in the formal total synthesis of Salvinorin A, a potent and selective κ-opioid receptor agonist. nih.govnih.govorganic-chemistry.org In a synthetic route reported in 2022, a key step involves the creation of an allylic alcohol precursor required for a crucial Johnson-Claisen rearrangement. nih.gov This allyl alcohol is prepared from a derivative of the Wieland-Miescher ketone.

The synthetic sequence to obtain this key precursor is as follows:

γ-hydroxylation of the Wieland-Miescher ketone derivative.

Hydrogenation of the enone double bond.

Formation of a cyanohydrin.

Elimination of water from the cyanohydrin to yield a complex α,β-unsaturated nitrile.

Two-step reduction of the nitrile to the primary allylic alcohol.

The unsaturated nitrile formed in this sequence is not the simple this compound itself, but a complex decalin system that contains the core structural motif of an α,β-unsaturated nitrile. This intermediate is pivotal for establishing the quaternary stereocenter at the C9 position of the Salvinorin A scaffold through the subsequent rearrangement. nih.gov

Table 1: Synthetic Sequence Involving an Unsaturated Nitrile in the Formal Synthesis of Salvinorin A

| Step | Reaction | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1 | Cyanohydrin formation | Cyanohydrin on a decalin scaffold | Introduction of the nitrile group | nih.gov |

| 2 | Elimination | α,β-Unsaturated nitrile | Creation of the double bond adjacent to the nitrile | nih.gov |

| 3 | Reduction | Allylic alcohol | Preparation for Claisen rearrangement | nih.gov |

This application highlights the strategic importance of the unsaturated nitrile functionality in building the complex, polycyclic architecture of a significant natural product.

Development of Novel Synthetic Strategies Leveraging the Unique Reactivity of this compound

The development of novel synthetic methods often relies on the unique electronic and steric properties of a substrate. While the α,β-unsaturated nitrile moiety possesses a rich reaction chemistry, dedicated studies focusing on the development of new synthetic strategies based specifically on the unique reactivity of this compound are not found in the surveyed literature. General methodologies for reactions such as cycloadditions, annulations, and conjugate additions are well-established for this class of compounds, but research highlighting novel strategies derived specifically from this compound is not available.

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-Methylpent-2-enenitrile. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while more advanced two-dimensional techniques can elucidate through-bond and through-space correlations, which are essential for stereochemical assignments.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts of these protons are influenced by their local electronic environment, including the deshielding effects of the nitrile group and the carbon-carbon double bond. docbrown.info

For a definitive stereochemical assignment of the E/Z isomers of this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) is an indispensable tool. This two-dimensional NMR technique detects through-space interactions between protons that are in close proximity. For instance, in the Z-isomer, a NOESY correlation would be expected between the vinylic proton and the protons of the ethyl group at position 3, whereas in the E-isomer, a correlation would be anticipated between the vinylic proton and the methyl group at position 3.

Predicted ¹H-NMR Chemical Shifts for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Vinylic H | 5.0 - 5.5 | Triplet | ~7 |

| Methylene (B1212753) H (CH₂) | 2.0 - 2.4 | Quartet | ~7.5 |

| Methyl H (on C3) | 1.8 - 2.1 | Singlet | - |

| Methyl H (of ethyl) | 1.0 - 1.3 | Triplet | ~7.5 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

While natural abundance ¹³C-NMR is fundamental for determining the carbon framework, the use of ¹³C enrichment at specific positions in the this compound molecule can serve as a powerful probe in mechanistic studies. By synthesizing the molecule with a ¹³C-labeled precursor, the fate of the labeled carbon can be traced throughout a chemical reaction, providing unambiguous evidence for reaction pathways and the formation of intermediates. This technique is particularly valuable for elucidating complex rearrangement reactions or biosynthetic pathways.

Predicted ¹³C-NMR Chemical Shifts for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (CN) | 115 - 125 |

| C2 | 100 - 110 |

| C3 | 140 - 150 |

| C4 (CH₂) | 25 - 35 |

| C5 (CH₃ of ethyl) | 10 - 15 |

| C6 (CH₃ on C3) | 15 - 25 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. The molecular ion peak ([M]⁺) in the mass spectrum will correspond to the molecular weight of the compound (95.14 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₆H₉N).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break in predictable ways, and the resulting fragment ions can be used to piece together the structure. For this compound, characteristic fragmentation would likely involve the loss of a methyl group ([M-15]⁺), an ethyl group ([M-29]⁺), and cleavage of the allylic bond. docbrown.info

In the context of reaction monitoring, mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), allows for the real-time tracking of reactants, intermediates, and products. This is invaluable for optimizing reaction conditions and understanding reaction kinetics.

Predicted Key Mass Spectrometry Fragments for this compound:

| m/z | Proposed Fragment |

| 95 | [C₆H₉N]⁺ (Molecular Ion) |

| 80 | [M - CH₃]⁺ |

| 66 | [M - C₂H₅]⁺ |

| 54 | [C₄H₄N]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Complementary Spectroscopic Techniques (e.g., IR, UV/VIS) in Mechanistic Confirmation and Intermediate Detection

Infrared (IR) and Ultraviolet-Visible (UV/VIS) spectroscopy provide complementary information that aids in the structural confirmation and investigation of reaction mechanisms involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A sharp, strong absorption around 2210-2260 cm⁻¹ is indicative of the C≡N (nitrile) stretch. nist.gov The C=C double bond will likely show a stretching vibration in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkyl and vinylic protons will appear around 2850-3100 cm⁻¹. docbrown.info The absence or appearance of specific peaks can confirm the conversion of functional groups during a reaction.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N Stretch | 2210 - 2260 | Strong, Sharp |

| C=C Stretch | 1640 - 1680 | Medium |

| sp² C-H Stretch | 3000 - 3100 | Medium |

| sp³ C-H Stretch | 2850 - 3000 | Strong |

Ultraviolet-Visible (UV/VIS) Spectroscopy: UV/VIS spectroscopy provides information about the electronic transitions within the molecule. For this compound, the presence of the conjugated system (C=C-C≡N) is expected to result in a UV absorption maximum (λ_max). The position of this maximum can be influenced by the solvent polarity and the specific stereochemistry of the double bond. This technique is particularly useful for detecting the formation or disappearance of conjugated intermediates in a reaction, as this will lead to a change in the UV/VIS spectrum. The expected λ_max for this chromophore would likely be in the 200-250 nm range.

Future Directions and Emerging Research Avenues for 3 Methylpent 2 Enenitrile

Development of Next-Generation Catalytic Systems for Highly Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For a prochiral substrate like 3-methylpent-2-enenitrile, the development of catalytic systems capable of inducing high enantioselectivity in its transformations is a primary research goal.

Future efforts will likely concentrate on synergistic catalysis, where two or more catalysts work in concert to control reactivity and stereoselectivity. For instance, the combination of transition-metal catalysis (e.g., palladium or copper) with organocatalysis or biocatalysis could unlock new enantioselective transformations. acs.org Chiral Brønsted acids and bases have also emerged as powerful tools in asymmetric catalysis and could be applied to the protonation or activation of this compound in novel ways. nih.gov

A significant area of development will be in the enantioselective synthesis of α-chiral nitriles. acs.org While traditionally challenging, recent breakthroughs in catalysis offer promising routes. For example, the use of chiral phase-transfer catalysts in conjunction with palladium catalysis has enabled the asymmetric synthesis of chiral acyclic nitriles with α-all-carbon quaternary stereocenters. acs.org Adapting such methodologies to this compound could lead to the efficient production of valuable chiral building blocks.

Biocatalysis represents another frontier. Enzymes such as ene-reductases have demonstrated the ability to asymmetrically reduce α,β-unsaturated compounds, and their application to this compound could provide a green and highly selective route to chiral saturated nitriles. acs.org The discovery and engineering of novel enzymes with tailored substrate specificities will be crucial. nih.gov

Table 1: Potential Catalytic Systems for Enantioselective Transformations of this compound

| Catalytic System | Potential Transformation | Expected Outcome |

| Synergistic Pd/Phase-Transfer Catalysis | Asymmetric allylic alkylation | α-All-carbon quaternary chiral nitriles |

| Chiral Brønsted Acid Catalysis | Enantioselective conjugate addition | Chiral β-functionalized nitriles |

| Copper/Chiral Ligand Catalysis | Asymmetric hydrocyanation or acylcyanation | Chiral β-cyano ketones or related structures acs.org |

| Ene-Reductase Biocatalysis | Asymmetric reduction of C=C bond | Enantiopure saturated chiral nitriles acs.org |

Exploration of Novel Reaction Manifolds and Multicomponent Reactions Incorporating Nitrile Substrates

The nitrile group is a versatile functional handle that can participate in a wide array of chemical transformations. nih.gov Future research will undoubtedly focus on leveraging the unique reactivity of this compound in novel reaction manifolds and multicomponent reactions (MCRs).

MCRs, where three or more reactants combine in a single pot to form a complex product, are highly desirable for their efficiency and atom economy. acs.orgnih.gov The Strecker reaction, which produces α-amino nitriles, is a classic example of an MCR involving nitriles. acs.orgnih.gov Future work could explore variations of this reaction using this compound as a substrate, potentially leading to the synthesis of novel amino acid derivatives. The development of catalytic, enantioselective MCRs is a particularly active area of research. nih.gov

The unique electronic properties of the nitrile group also allow it to act as a directing group in C-H bond functionalization reactions or as a radical acceptor in cascade reactions. nih.gov These strategies could be employed to introduce new functional groups at various positions of the this compound backbone, leading to a diverse range of complex molecules.

Furthermore, cycloaddition reactions represent a powerful tool for the construction of cyclic and heterocyclic systems. The alkene and nitrile functionalities of this compound could both participate in various cycloaddition pathways, such as [2+2], [3+2], and [4+2] cycloadditions, to generate a wide array of ring structures. nih.gov

Advancements in Computational Modeling for Predicting and Understanding Complex Reaction Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.govresearchgate.netacs.org For complex systems involving this compound, computational modeling will play a crucial role in several areas.

Mechanism Elucidation: DFT calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism, which is essential for optimizing reaction conditions and designing more efficient catalysts. For instance, computational studies have provided insights into the mechanism of nitrile activation by metal complexes and the stereoselectivity of cycloaddition reactions. acs.orgrsc.org

Predicting Stereoselectivity: Machine learning and other computational methods are increasingly being used to predict the enantioselectivity of asymmetric reactions. nih.gov By training models on existing experimental data, it may become possible to predict the optimal catalyst and reaction conditions for achieving high enantioselectivity in transformations of this compound without the need for extensive experimental screening.

Catalyst Design: Computational modeling can aid in the rational design of new catalysts. By understanding the key interactions between the catalyst and the substrate at the transition state, it is possible to design new ligands or catalytic structures with improved activity and selectivity.

Table 2: Applications of Computational Modeling in this compound Research

| Modeling Technique | Application | Research Goal |

| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding reaction pathways and transition states nih.govresearchgate.net |

| DFT | Stereoselectivity prediction | Rationalizing and predicting the formation of stereoisomers acs.org |

| Machine Learning | Enantioselectivity prediction | High-throughput screening of chiral catalysts and conditions nih.gov |

| Molecular Dynamics | Catalyst-substrate interaction analysis | Designing next-generation, highly selective catalysts |

Integration of this compound Chemistry into Sustainable and Green Chemical Processes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academia and industry. The future of chemical synthesis with this compound will be heavily influenced by the need for more sustainable practices.

Biocatalysis: As mentioned earlier, the use of enzymes as catalysts offers a green alternative to traditional chemical methods. journals.co.zanumberanalytics.com Biocatalytic processes often occur in water under mild conditions, reducing the need for harsh reagents and organic solvents. The development of robust nitrilases and nitrile hydratases could enable the green synthesis of amides and carboxylic acids from this compound. nih.govresearchgate.net

Atom Economy: Designing reactions with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product, is a key principle of green chemistry. Multicomponent reactions are inherently atom-economical and will be a focus of future research with this compound. acs.org

Renewable Feedstocks and Solvents: Future research will likely explore the synthesis of this compound itself from renewable resources. Additionally, the use of green solvents, such as water or bio-derived solvents, in its transformations will be a priority. The use of chiral solvents as a source of enantioselection is also an emerging area of interest. nih.gov

Catalysis over Stoichiometric Reagents: The shift from stoichiometric reagents to catalytic methods is a fundamental aspect of green chemistry. The development of highly active and recyclable catalysts for the transformations of this compound will be crucial for minimizing waste and improving the sustainability of its use.

Q & A

Q. What safety protocols should be followed when handling 3-Methylpent-2-enenitrile in laboratory settings?

- Methodological Answer : When handling this compound, prioritize ventilation, personal protective equipment (PPE) including nitrile gloves and goggles, and immediate access to emergency eyewash stations. In case of inhalation, move the individual to fresh air and administer artificial respiration if necessary. For skin or eye exposure, rinse thoroughly with water for ≥15 minutes and consult a physician. Always reference safety data sheets (SDS) for compound-specific hazards and maintain spill containment kits .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document all reaction parameters (temperature, solvent purity, catalyst concentration) and validate synthetic routes using spectroscopic techniques (e.g., NMR, IR). Cross-reference data with databases like NIST Chemistry WebBook for consistency. Include control experiments to isolate variables, and report uncertainties (e.g., yield variations) using statistical tools such as standard deviation .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., NMR, IR) of this compound derivatives?

- Methodological Answer : Replicate measurements under standardized conditions (e.g., solvent, temperature). Compare experimental data with computational predictions (DFT or molecular dynamics simulations) to identify anomalies. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) or isotopic labeling. Address discrepancies by revisiting sample purity and instrument calibration .

Q. How can SHELX software be utilized in the crystallographic analysis of this compound derivatives?

- Methodological Answer :

SHELXL is optimal for refining small-molecule crystal structures. Input intensity data (e.g., from X-ray diffraction) and use the

L.S.command for least-squares refinement. For twinned crystals, apply theTWINandBASFcommands. Validate results using R-factors and residual electron density maps. SHELXE can assist in experimental phasing for challenging structures, particularly with high-resolution data .

Q. What experimental design considerations are critical when investigating the reaction mechanisms of this compound under varying catalytic conditions?

- Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments to identify intermediates. Monitor reaction progress via in-situ techniques (e.g., FTIR, Raman spectroscopy). Control for catalyst leaching by hot filtration tests. Employ isotopic labeling (e.g., ¹³C or ²H) to track molecular pathways. Statistically analyze rate constants using Arrhenius plots to differentiate mechanisms .

Data Analysis and Presentation

Q. What are best practices for presenting spectroscopic and crystallographic data in publications?

- Methodological Answer : Include raw and processed data in supplementary materials. For crystallography, report CIF files with R1/wR2 values, bond lengths/angles, and thermal parameters. Use ORTEP-3 for high-quality molecular graphics, ensuring atomic displacement ellipsoids are scaled appropriately. For NMR, label peaks with δ-values (ppm) and coupling constants (Hz). Apply error bars and confidence intervals in graphical data .

Q. How can researchers ensure statistical robustness when analyzing kinetic data for this compound reactions?

- Methodological Answer : Perform triplicate runs to calculate mean rates and standard errors. Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit kinetic models. Validate assumptions (e.g., steady-state approximation) via residual analysis. Report p-values and confidence intervals for rate constants. For complex systems, apply multivariate analysis or machine learning algorithms to deconvolute overlapping pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.